molecular formula C14H19N3O3 B8705569 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide

Cat. No.: B8705569
M. Wt: 277.32 g/mol
InChI Key: XMZVUMXCMBGCRM-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide is an organic compound that features a cyclohexylamino group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide typically involves the reaction of cyclohexylamine with 4-nitrophenylacetic acid or its derivatives under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide can be compared with other similar compounds, such as:

    2-Cyclohexylamino-N-(4-methylphenyl)-acetamide: This compound has a methyl group instead of a nitro group, which can lead to different chemical and biological properties.

    2-Cyclohexylamino-N-(4-chlorophenyl)-acetamide: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H19N3O3/c18-14(10-15-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20/h6-9,11,15H,1-5,10H2,(H,16,18)

InChI Key

XMZVUMXCMBGCRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-N-(4-nitrophenyl)-acetamide (11.5g) and cyclohexylamine (10.7g) were heated together 2 hours at 150° and then added to ethyl acetate/water. The product was extracted with ethyl acetate to yield 9.0g, m.p. 123°-125°C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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